![molecular formula C10H12BrNO3 B12913407 Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]- CAS No. 192431-86-0](/img/structure/B12913407.png)
Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]- is a complex organic compound with a unique structure that includes a furan ring, a brominated ketone, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]- typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the acetamide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]- involves its interaction with specific molecular targets. The brominated ketone group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various pathways, including enzyme activity and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]- is unique due to its combination of a furan ring and a brominated ketone
Propiedades
Número CAS |
192431-86-0 |
|---|---|
Fórmula molecular |
C10H12BrNO3 |
Peso molecular |
274.11 g/mol |
Nombre IUPAC |
N-[[5-(2-bromopropanoyl)furan-2-yl]methyl]acetamide |
InChI |
InChI=1S/C10H12BrNO3/c1-6(11)10(14)9-4-3-8(15-9)5-12-7(2)13/h3-4,6H,5H2,1-2H3,(H,12,13) |
Clave InChI |
UYYYOISOEYNUKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=C(O1)CNC(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


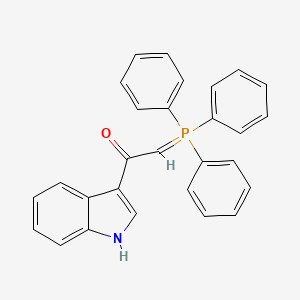

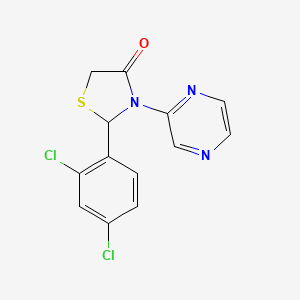
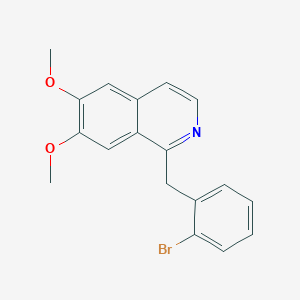
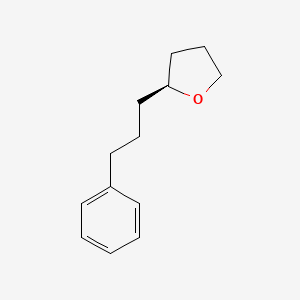

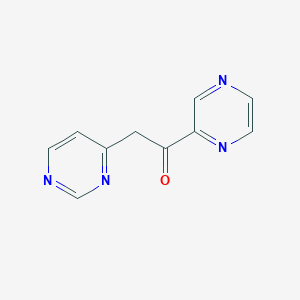
![3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12913364.png)
![(2S,4S)-1-tert-Butyl 2-(2-(9-(((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carbonyl)oxy)-8-oxo-8,9,10,11-tetrahydro-5H-dibenzo[c,g]chromen-3-yl)-2-oxoethyl) 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B12913377.png)

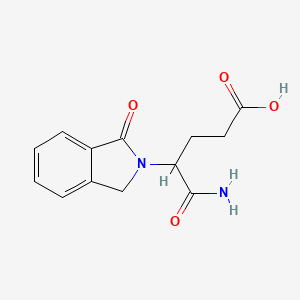

![6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B12913402.png)

